4-Aminobenzylamine

Overview

Description

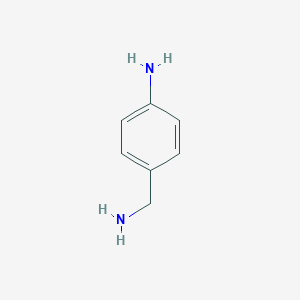

4-Aminobenzylamine (4-ABA) is an aromatic amine with the molecular formula C₇H₁₀N₂ and a molecular weight of 122.17 g/mol (CAS: 4403-71-8) . Its structure features both a primary aliphatic amine (-CH₂NH₂) and a para-substituted aromatic amine (-C₆H₄NH₂) (SMILES: NCc1ccc(N)cc1) . Key physical properties include:

Preparation Methods

Synthetic Routes and Reaction Conditions: Betunal can be synthesized through the oxidation of betulin, a compound also derived from birch bark. The oxidation process typically involves the use of reagents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3) in an organic solvent like dichloromethane (CH2Cl2). The reaction is carried out under controlled conditions to ensure the selective formation of Betunal .

Industrial Production Methods: Industrial production of Betunal involves the extraction of betulin from birch bark, followed by its oxidation. The process is scaled up using large reactors and optimized reaction conditions to maximize yield and purity. The final product is purified through crystallization or chromatography techniques .

Types of Reactions:

Oxidation: Betunal can undergo further oxidation to form betulinic acid, a compound with enhanced biological activities.

Reduction: Reduction of Betunal can yield betulin, the precursor compound.

Substitution: Betunal can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or neutral conditions.

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

Substitution: Nucleophiles like amines or alcohols under basic or neutral conditions.

Major Products:

Oxidation: Betulinic acid.

Reduction: Betulin.

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Material Science and Conductive Polymers

Conductive Polymer Synthesis

4-Aminobenzylamine is utilized in the synthesis of conductive polymers, particularly in the creation of nanocomposites. In situ polymerization of aniline and 4-ABA has been reported to yield conductive materials with enhanced properties. These polymers exhibit significant electrical conductivity and are being explored for applications in sensors and electronic devices .

Proton-Conducting Membranes

Research has demonstrated that 4-ABA can be blended with poly(4-styrenesulfonic acid) (PSSA) and phosphoric acid (PA) to create membranes with improved proton conductivity. The incorporation of 4-ABA enhances the thermal stability and mechanical properties of these membranes, making them suitable for fuel cell applications. The membranes achieved proton conductivities of approximately at elevated temperatures under anhydrous conditions .

Biomedical Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of 4-ABA exhibit antimicrobial properties, making them potential candidates for developing new antibiotics. The mechanism involves disrupting bacterial membranes, which is critical in combating multidrug-resistant (MDR) bacterial infections .

Cancer Research

Although primarily known for its applications in material science, 4-ABA's structural analogs have been studied for their potential carcinogenic effects. Historical data indicate that occupational exposure to related compounds has been linked to bladder cancer among workers in chemical plants. This underscores the importance of further research into the safety and biological effects of 4-ABA .

Case Study 1: Conductive Polymers

A study conducted on the synthesis of poly(this compound) highlighted its use in electronic applications. The polymer was synthesized through oxidative polymerization, resulting in materials with high conductivity and stability under various environmental conditions. This study emphasizes the versatility of 4-ABA in developing advanced materials for electronics .

Case Study 2: Proton-Conducting Membranes

Research involving the integration of 4-ABA into PSSA matrices revealed significant improvements in membrane performance for fuel cells. The study utilized electrochemical impedance spectroscopy to assess proton conductance, demonstrating that membranes containing 4-ABA exhibited lower moisture absorption and higher thermal stability compared to traditional membranes .

Mechanism of Action

Betunal exerts its effects through multiple molecular targets and pathways:

Akt Pathway: Inhibits the phosphorylation of Akt, leading to reduced cell proliferation and increased apoptosis.

MAPK Pathway: Suppresses the MAPK signaling pathway, affecting cell growth and differentiation.

STAT3 Pathway: Inhibits the STAT3 pathway, which is involved in cell survival and immune response.

PLCγ1/Ca2+/MMP9 Pathway: Modulates this pathway, playing a key role in vascular plasticity and cardiovascular health

Comparison with Similar Compounds

Comparison with Similar Compounds

4-ABA’s unique dual-amine structure distinguishes it from other aromatic and aliphatic amines. Below is a detailed comparison with structurally or functionally related compounds:

Reactivity and Chemoselectivity

Functional Versatility

Selectivity in Reactions

4-ABA exhibits distinct regioselectivity due to the differing nucleophilicity of its amines:

- Aliphatic amine : More nucleophilic, reacts first in carbamate coupling (e.g., urea formation with Phoc carbamate) .

- Aromatic amine : Less reactive under standard conditions but can be selectively targeted (e.g., FeCl₃-catalyzed N-chloroacetylation) .

Example: In microwave-assisted synthesis of β-enamino diketones, 4-ABA’s aliphatic amine reacts exclusively, leaving the aromatic amine unmodified for subsequent functionalization .

Key Research Findings

- Amadori Rearrangement : 4-ABA enables single rearrangements (73% yield) with aldoheptoses, unlike p-xylylenediamine, which undergoes double rearrangements .

- Nanocomposite Synthesis: Poly(4-aminobenzylamine)-clay hybrids show enhanced conductivity due to the aromatic backbone’s π-stacking .

- Chemosensing : Zinc coordination polymers incorporating 4-ABA exhibit fluorescence quenching, useful for detecting 4-ABA at low concentrations .

Biological Activity

4-Aminobenzylamine (ABA) is an organic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Synthesis

This compound is characterized by an amino group attached to a benzylamine structure. Its chemical formula is , and it can be synthesized through various methods, including the reduction of nitro compounds or through the reaction of benzyl chloride with ammonia. The compound serves as a precursor for numerous derivatives that exhibit enhanced biological activities.

Anticancer Properties

Research has indicated that ABA and its derivatives can act as potential anticancer agents. A study evaluated compounds containing the 4-(aminomethyl)benzamide fragment, which includes ABA as a key component. These compounds were tested against several cancer cell lines, showing significant cytotoxicity. For instance, certain analogues demonstrated over 90% inhibition of epidermal growth factor receptor (EGFR) at low concentrations (10 nM), highlighting their potential as targeted cancer therapies .

Antimicrobial Activity

ABA has also been investigated for its antimicrobial properties. A study reported that ABA derivatives exhibited activity against various bacterial strains, including Acinetobacter baumannii and Pseudomonas aeruginosa . The mechanism of action appears to involve disruption of bacterial membranes, leading to cell lysis .

Proton Conductance in Membranes

Another intriguing aspect of ABA is its application in proton-conducting membranes. When blended with phosphoric acid and poly(4-styrenesulfonic acid), ABA enhances proton conductance under anhydrous conditions. This property is crucial for applications in fuel cells where efficient proton transport is necessary .

Case Studies and Research Findings

-

Anticancer Agent Development :

- A series of studies focused on synthesizing ABA derivatives as protein kinase inhibitors, specifically targeting tyrosine kinases involved in cancer progression. The derivatives showed promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells.

-

Antimicrobial Efficacy :

- In a comparative study, various ABA derivatives were tested against standard bacterial strains. The results indicated that modifications to the amino groups significantly enhanced antimicrobial potency compared to unmodified ABA.

-

Proton-Conducting Membrane Research :

- The development of composite membranes incorporating ABA was characterized using thermogravimetric analysis (TGA) and electrochemical impedance spectroscopy (EIS). These studies demonstrated improved thermal stability and proton conductivity compared to traditional membranes, suggesting potential applications in energy systems .

Data Tables

Q & A

Basic Research Questions

Q. What are the recommended laboratory synthesis protocols for 4-Aminobenzylamine?

4-AB is commonly synthesized via diazonium salt intermediates or reductive alkylation. A methodological approach involves:

- Diazonium route : Reacting this compound with nitrous acid to generate diazonium salts, followed by coupling with aromatic amines or carbon nanotubes (SWCNTs) for functionalization .

- Reductive alkylation : Using sodium-naphthalide ions to reduce intermediates in inert atmospheres .

Key considerations : Monitor pH and temperature to avoid side reactions. Purity is verified via HPLC or NMR .

Q. How should researchers characterize this compound for structural validation?

Q. What safety protocols are critical for handling this compound?

- PPE : N95 masks, nitrile gloves, and chemical goggles (skin corrosion class 1B, acute oral toxicity class 4) .

- Ventilation : Use fume hoods to prevent inhalation (GHS precaution P261) .

- Waste disposal : Collect spills in sealed containers (P273, P501) .

Advanced Research Questions

Q. How can this compound be integrated into carbon nanotube (CNT) composites for advanced materials?

4-AB facilitates covalent functionalization of SWCNTs via:

In situ diazonium generation : React 4-AB with NaNO/HCl to form diazonium salts, which bond to SWCNT sidewalls .

Orthogonal functionalization : Combine 4-AB derivatives (e.g., acyl peroxides) to introduce multiple functional groups (e.g., epoxy-compatible amines) .

Analytical validation : Use Raman spectroscopy (D/G band ratio) and TEM to confirm covalent bonding .

Q. How should researchers address contradictory data in studies involving this compound?

- Heterogeneity analysis : Calculate (proportion of total variation due to heterogeneity) or (standardized heterogeneity statistic) to quantify inconsistencies across studies .

- Sensitivity testing : Exclude outliers and re-analyze using random-effects models .

- Mechanistic reconciliation : Compare experimental conditions (e.g., pH, solvent polarity) that alter 4-AB’s reactivity in drug synthesis vs. polymer applications .

Q. What strategies optimize systematic reviews of this compound research?

- Database selection : Prioritize PubMed, Web of Science, and specialized chemistry repositories (e.g., CAS SciFinder) for comprehensive coverage .

- Search syntax : Use Boolean terms like

("this compound" AND (synthesis OR functionalization)) NOT (industrial OR production). - Quality assessment : Apply PRISMA guidelines to screen for peer-reviewed studies with mechanistic details .

Q. Methodological Notes

Properties

IUPAC Name |

4-(aminomethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c8-5-6-1-3-7(9)4-2-6/h1-4H,5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFWYZZPDZZGSLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30330206 | |

| Record name | 4-Aminobenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30330206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4403-71-8 | |

| Record name | 4-Aminobenzylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4403-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Aminobenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30330206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.